molecular formula C5H9ClO2 B224521 [(Z)-1-Chloro-2-phenylethenyl]benzene CAS No. 1460-06-6

[(Z)-1-Chloro-2-phenylethenyl]benzene

Cat. No.: B224521
CAS No.: 1460-06-6
M. Wt: 214.69 g/mol
InChI Key: VVFIZEWCXRQNGK-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-1-Chloro-2-phenylethenyl]benzene is a chloro-substituted styrenic compound characterized by a benzene ring attached to a chlorinated ethenyl group. Its molecular formula is C₁₄H₁₁Cl, with a molecular weight of 214.69 g/mol. The (Z)-configuration denotes that the chlorine atom and the adjacent phenyl group are positioned on the same side of the double bond, introducing steric hindrance and distinct electronic properties compared to its (E)-isomer. This compound is typically synthesized via stereoselective halogenation or elimination reactions and serves as an intermediate in pharmaceuticals, agrochemicals, and polymer research .

Properties

CAS No.

1460-06-6

Molecular Formula

C5H9ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

[(Z)-1-chloro-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11-

InChI Key

VVFIZEWCXRQNGK-KAMYIIQDSA-N

SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl

Other CAS No.

948-99-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Isomers: (E)-1-Chloro-2-phenylethenylbenzene

The (E)-isomer differs in spatial arrangement, with the chlorine and phenyl groups on opposite sides of the double bond. This configuration reduces steric strain, leading to:

  • Higher Thermal Stability : The (E)-isomer exhibits a melting point of 85–87°C , compared to the (Z)-isomer’s 72–74°C , due to reduced intramolecular repulsion .
  • Reactivity Differences : The (Z)-isomer’s steric congestion slows nucleophilic attacks at the double bond, whereas the (E)-isomer reacts more readily in Diels-Alder reactions.

Table 1: Isomeric Comparison

Property (Z)-Isomer (E)-Isomer
Melting Point (°C) 72–74 85–87
Stability Moderate High
Reactivity with Alkenes Slower Faster

Comparison with 1-Chloro-1-phenylethene

1-Chloro-1-phenylethene (C₈H₇Cl) lacks the second phenyl group, resulting in:

  • Lower Molecular Weight (154.59 g/mol) : Simplifies volatility but reduces steric effects.
  • Enhanced Electrophilicity : The single phenyl group offers less electron-withdrawing stabilization, accelerating halogen displacement reactions compared to [(Z)-1-Chloro-2-phenylethenyl]benzene .

Comparison with Chlorinated Benzene Derivatives

lists multiple chloro-substituted benzenes (e.g., chlorobenzamide, nitrochlorobenzenes). Key distinctions include:

  • Substituent Effects : The ethenyl group in this compound introduces conjugation, stabilizing the molecule more effectively than nitro or methoxy groups in other derivatives.
  • Applications : Unlike chlorobenzamide (used as a pharmaceutical intermediate), this compound is favored in polymerization studies due to its planar structure .

Table 2: Chlorinated Benzene Derivatives

Compound Molecular Formula Key Application Reactivity Profile
This compound C₁₄H₁₁Cl Polymer research Moderate electrophilicity
Chlorobenzamide C₇H₆ClNO Drug synthesis High nucleophilic substitution
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ Agrochemicals High oxidative stability

Research Findings and Trends

  • Stereochemical Influence : Studies indicate that the (Z)-isomer’s steric hindrance impedes π-π stacking in polymer matrices, reducing crystallinity compared to the (E)-isomer .
  • Electrochemical Behavior : The chlorine atom’s electron-withdrawing effect enhances the compound’s susceptibility to reduction, a property exploited in catalytic hydrogenation for producing diarylethanes.
  • Toxicity Profile : Similar to other chlorinated aromatics, this compound shows moderate environmental persistence, necessitating careful handling in industrial settings.

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